molecular formula C26H24N2O6 B14775197 N-Cbz-N5-xanthen-9-yl-D-glutamine

N-Cbz-N5-xanthen-9-yl-D-glutamine

Cat. No.: B14775197
M. Wt: 460.5 g/mol
InChI Key: LHCASNYXSAWPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Glutamine Derivatives in Enzyme Probing and Metabolic Studies

Glutamine, a versatile amino acid, plays a central role in a multitude of cellular processes. It is a key component in nitrogen metabolism, serving as the primary nitrogen donor for the biosynthesis of other amino acids, purines, and pyrimidines. nih.govnih.gov Furthermore, glutamine is a crucial respiratory fuel for many cells, a process known as glutaminolysis, where it is converted to glutamate (B1630785) and then to the Krebs cycle intermediate α-ketoglutarate to generate ATP. nih.govnih.gov

Given its central metabolic role, derivatives of glutamine are invaluable for studying the enzymes involved in its pathways, such as glutaminase (B10826351) and glutamine synthetase. mdpi.comnih.gov These enzymes are often dysregulated in diseases like cancer, making them important therapeutic targets. nih.gov Glutamine derivatives can be designed to act as inhibitors or probes to study the structure and function of these enzymes. nih.gov For instance, modified glutamine analogs can help elucidate the binding interactions within an enzyme's active site, providing a basis for rational drug design. nih.govresearchgate.net Isotope-labeled glutamine derivatives are also essential for tracing metabolic fluxes and understanding how cells utilize glutamine under different physiological and pathological conditions. nih.gov

Properties

IUPAC Name

5-oxo-2-(phenylmethoxycarbonylamino)-5-(9H-xanthen-9-ylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6/c29-23(15-14-20(25(30)31)27-26(32)33-16-17-8-2-1-3-9-17)28-24-18-10-4-6-12-21(18)34-22-13-7-5-11-19(22)24/h1-13,20,24H,14-16H2,(H,27,32)(H,28,29)(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCASNYXSAWPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Cbz N5 Xanthen 9 Yl D Glutamine

Strategies for Incorporating the N-Benzyloxycarbonyl (Cbz) Group onto the Alpha-Amino Moiety of D-Glutamine Precursors

The introduction of the N-benzyloxycarbonyl (Cbz or Z) group is a fundamental step in the synthesis of N-Cbz-N5-xanthen-9-yl-D-glutamine. This protecting group is prized for its stability under a range of conditions and its facile removal by catalytic hydrogenation. The primary precursor for this reaction is D-glutamine.

The most common and well-established method for the N-Cbz protection of D-glutamine involves the Schotten-Baumann reaction. This reaction is typically carried out in an aqueous alkaline medium, where D-glutamine is treated with benzyl (B1604629) chloroformate (also known as benzyloxycarbonyl chloride, Cbz-Cl). A base, such as sodium bicarbonate or sodium hydroxide, is used to neutralize the hydrochloric acid generated during the reaction and to maintain a pH that facilitates the nucleophilic attack of the α-amino group on the carbonyl carbon of benzyl chloroformate.

A typical reaction procedure involves dissolving D-glutamine in an aqueous solution of sodium bicarbonate. The mixture is cooled, and benzyl chloroformate is added portion-wise with vigorous stirring. The temperature is maintained at a low level (e.g., 0-5 °C) to minimize side reactions, such as the hydrolysis of benzyl chloroformate. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The resulting N-Cbz-D-glutamine is then typically isolated by acidification of the reaction mixture, which causes the product to precipitate, followed by filtration and washing.

Reagent/ConditionPurposeTypical Parameters
D-GlutamineStarting material1 equivalent
Benzyl ChloroformateCbz group source1.1-1.5 equivalents
Sodium BicarbonateBase2-3 equivalents
SolventAqueous mediumWater or Water/Dioxane mixture
TemperatureReaction control0 °C to room temperature
Reaction TimeCompletion of reaction2-12 hours

Approaches for Regioselective Functionalization at the N5-Amide Position with the Xanthen-9-yl Moiety

With the α-amino group protected, the next crucial step is the regioselective introduction of the xanthen-9-yl (Xan) group onto the N5-amide of the D-glutamine side chain. This protection is essential to prevent side reactions, such as dehydration to the corresponding nitrile or intramolecular cyclization, during subsequent peptide coupling steps.

The most effective method for this functionalization is an acid-catalyzed reaction between N-Cbz-D-glutamine and xanthydrol (9-hydroxyxanthene). This reaction is typically performed in a suitable organic solvent, such as acetic acid or a mixture of acetic acid and other solvents. The acidic environment facilitates the formation of the xanthenyl cation from xanthydrol, which then acts as an electrophile and is attacked by the nucleophilic nitrogen of the side-chain amide.

The reaction is generally carried out by dissolving N-Cbz-D-glutamine and a slight excess of xanthydrol in glacial acetic acid. The mixture is stirred at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product, this compound, is typically isolated by precipitation upon the addition of water, followed by filtration, washing with water to remove acetic acid and any unreacted starting materials, and drying. The regioselectivity of this reaction is high due to the greater nucleophilicity of the side-chain amide compared to the carbamate (B1207046) nitrogen.

Reagent/ConditionPurposeTypical Parameters
N-Cbz-D-glutamineSubstrate1 equivalent
XanthydrolXanthen-9-yl group source1.1-1.3 equivalents
Acetic AcidCatalyst and SolventGlacial acetic acid
TemperatureReaction controlRoom temperature
Reaction TimeCompletion of reaction4-24 hours

Protecting Group Strategies in the Multi-step Synthesis of the Complex Glutamine Derivative

The synthesis of this compound relies on an orthogonal protecting group strategy. bham.ac.uknih.govresearchgate.net This strategy is critical for the selective manipulation of different functional groups within the molecule during a multi-step synthesis. In this case, the Cbz and Xan groups are chosen for their distinct deprotection conditions.

The Cbz group is stable to the acidic conditions used for the introduction of the Xan group and to the basic conditions often used in peptide synthesis (e.g., for Fmoc deprotection). It is, however, readily cleaved by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), a method that does not affect the Xan group.

Conversely, the Xan group is labile to strong acids, such as trifluoroacetic acid (TFA), which are commonly used for the final cleavage of the peptide from a solid support and the removal of other acid-labile side-chain protecting groups. This acidic cleavage does not affect the Cbz group.

This orthogonality allows for a flexible synthetic design. For instance, the Cbz group can be removed to expose the α-amino group for peptide bond formation, while the Xan group remains to protect the side chain. Subsequently, at the end of the peptide synthesis, the Xan group can be removed along with other side-chain protecting groups in a single acidolytic step.

It is also important to consider the protection of the C-terminal carboxylic acid. In many synthetic routes, particularly for solution-phase peptide synthesis, the carboxylic acid may be temporarily protected as an ester (e.g., methyl or benzyl ester) to prevent its participation in unwanted side reactions. This ester can then be selectively removed at a later stage.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are critical to ensure the high purity required for its use in peptide synthesis. The crude product obtained from the synthetic steps often contains unreacted starting materials, by-products, and residual solvents.

Crystallization is a primary method for purifying the final compound. Due to its crystalline nature, this compound can often be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or ethyl acetate (B1210297)/hexane (B92381). The choice of solvent depends on the solubility characteristics of the compound and the impurities to be removed.

Chromatography is another powerful technique for purification, particularly if crystallization does not yield a product of sufficient purity.

Silica Gel Column Chromatography: This is a common method for separating the desired product from less polar or more polar impurities. A solvent system, typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), is chosen to achieve optimal separation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving very high purity, RP-HPLC is the method of choice. The compound is dissolved in a suitable solvent and injected onto a C18 column. A gradient of water and an organic solvent (e.g., acetonitrile), often with an acid modifier like trifluoroacetic acid, is used to elute the components. The fractions containing the pure product are collected and lyophilized to obtain the final solid compound.

The purity of the final product is typically assessed by analytical techniques such as HPLC, mass spectrometry (to confirm the molecular weight), and nuclear magnetic resonance (NMR) spectroscopy (to confirm the structure).

TechniquePrincipleTypical Application
CrystallizationDifferential solubilityPrimary purification of the crude product.
Silica Gel ChromatographyAdsorption chromatographyRemoval of impurities with different polarities.
RP-HPLCPartition chromatographyHigh-purity final purification.

Lack of Scientific Data Prevents In-Depth Analysis of this compound's Biochemical Interactions

Despite a comprehensive search of scientific literature and databases, no specific information is available regarding the biochemical interactions and enzymological investigations of the chemical compound this compound. As a result, it is not possible to generate a detailed, scientifically accurate article on its interactions with glutamine-metabolizing enzymes as requested.

The outlined sections, including enzyme-substrate recognition with Glutamine Synthetase (GS) and Glutaminase (B10826351) (GLS) isozymes, as well as its evaluation as a substrate or inhibitor for peptidases and amidohydrolases, remain speculative without direct research on this particular compound. Similarly, the stereochemical implications of its D-glutamine configuration and the kinetic characterization of its interactions, such as the determination of Michaelis-Menten parameters (K_m, V_max), are contingent on experimental data that is not present in the public domain.

General information on the enzymes mentioned in the outline is available. For instance, Glutamine Synthetase is a crucial enzyme in nitrogen metabolism, catalyzing the condensation of glutamate (B1630785) and ammonia (B1221849) to form glutamine. Glutaminases are enzymes that hydrolyze glutamine to glutamate and ammonia. Peptidases and amidohydrolases represent broad classes of enzymes that cleave peptide bonds and amide bonds, respectively. However, the specific interactions of these enzymes with this compound have not been documented.

The chemical structure of this compound suggests it is a derivative of the amino acid D-glutamine, featuring a carbobenzyloxy (Cbz) protecting group on the alpha-amino group and a xanthen-9-yl group on the amide nitrogen of the side chain. While these individual chemical moieties are well-known in medicinal chemistry and peptide synthesis, their combined effect in the specific arrangement of this compound on the active sites of the aforementioned enzymes has not been explored in published research.

Without empirical data from biochemical assays or computational modeling studies, any discussion on the binding affinity, inhibitory potential, or substrate suitability of this compound would be unfounded. Scientific articles require verifiable and citable evidence to support their claims, and such evidence is currently absent for this compound.

Therefore, the requested article focusing solely on the biochemical interactions of this compound cannot be produced.

Biochemical Interactions and Enzymological Investigations of N Cbz N5 Xanthen 9 Yl D Glutamine

Kinetic Characterization of Enzyme-N-Cbz-N5-xanthen-9-yl-D-glutamine Interactions

Inhibition Kinetics and Mode of Action (Competitive, Non-competitive, Uncompetitive)

The mode of enzyme inhibition by N-Cbz-N5-xanthen-9-yl-D-glutamine would be dictated by its binding affinity for either the free enzyme or the enzyme-substrate complex. Given its structure as a modified amino acid, it could theoretically act as a competitive, non-competitive, or uncompetitive inhibitor depending on the specific enzyme it interacts with.

If the compound were to act as a competitive inhibitor , it would compete with the natural substrate for binding to the enzyme's active site. This would be plausible if the D-glutamine portion of the molecule were recognized by an enzyme that typically binds a similar substrate. In this scenario, the inhibitor's binding would be mutually exclusive with substrate binding. The maximal reaction rate (Vmax) would remain unchanged, but the Michaelis constant (Km) would increase, reflecting a lower apparent affinity of the enzyme for its substrate.

In a non-competitive inhibition model, the inhibitor would bind to an allosteric site, a location on the enzyme distinct from the active site. nih.gov This binding event would alter the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. nih.gov A key characteristic of non-competitive inhibition is that the inhibitor has the same affinity for both the free enzyme and the enzyme-substrate complex. nih.gov This results in a decrease in Vmax, while the Km remains unchanged. nih.gov The large and hydrophobic xanthen-9-yl and Cbz groups make the compound a candidate for binding to allosteric pockets.

Finally, as an uncompetitive inhibitor , the compound would bind only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is often seen with multi-substrate enzymes. The binding of the inhibitor to the ES complex would effectively lock the substrate in the active site, preventing the release of products. This would lead to a decrease in both Vmax and Km.

The specific mode of action can be determined experimentally by measuring the enzyme kinetics at various substrate and inhibitor concentrations.

Illustrative Data Table for Enzyme Inhibition Kinetics (Hypothetical)

Inhibitor Concentration (µM)Apparent Vmax (µmol/min)Apparent Km (mM)Mode of Action
0 (Control)1005.0-
1010010.0Competitive
10505.0Non-competitive
10502.5Uncompetitive

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Allosteric Modulation and Enzyme Regulation through this compound Binding

Allosteric modulation occurs when a molecule binds to an enzyme at a site other than the active site, causing a conformational change that alters the enzyme's activity. nih.gov This regulation can be either positive (activation) or negative (inhibition). nih.gov Given the considerable size and structural features of this compound, it is a plausible candidate for an allosteric modulator.

The binding of this compound to an allosteric site could trigger a cascade of conformational changes that propagate to the active site, thereby influencing substrate binding or catalysis. For instance, the binding of the bulky xanthen-9-yl moiety in a hydrophobic allosteric pocket could induce a shift in the protein's tertiary structure, either restricting or enhancing the active site's flexibility.

Enzyme regulation through allosteric mechanisms is a fundamental process in metabolic pathways. nih.gov For example, feedback inhibition often occurs when a downstream product of a pathway binds to an allosteric site on an upstream enzyme, downregulating its activity. nih.gov While this compound is a synthetic molecule, its potential to act as an allosteric modulator highlights a possible mechanism by which it could perturb cellular processes. The saturable effects of allosteric modulators mean that once the allosteric sites are occupied, no further change in effect is observed. nih.gov

Mechanistic Enzymology of this compound Transformations

While this compound is designed with protecting groups that generally prevent enzymatic transformation, understanding the potential enzymatic interactions with its core structures provides insight into its biochemical behavior.

Elucidation of Catalytic Pathways Involving the D-Glutamine Scaffold

Glutamine is a central molecule in nitrogen metabolism, and its L-isomer is readily metabolized. bosterbio.com Key pathways include its conversion to glutamate (B1630785) by glutaminase (B10826351), a reaction that is crucial in many cells, including rapidly proliferating cancer cells. bosterbio.comurotoday.com Glutamate can then be converted to α-ketoglutarate, which enters the TCA cycle. bosterbio.com

However, this compound contains D-glutamine. Most enzymes are highly stereospecific for L-amino acids. An enzyme that could act on this compound would likely be a racemase, which interconverts D- and L-isomers, or a D-amino acid-specific enzyme. nih.gov Broad-spectrum amino acid racemases exist in bacteria and can act on a variety of amino acids. nih.gov The initial step for any catalytic transformation would require the removal of the protecting groups, as they block the reactive sites of the glutamine molecule. The spontaneous deamidation of glutamine is a known chemical degradation pathway that can proceed through a glutarimide (B196013) intermediate. nih.gov

Role of Xanthen-9-yl and Cbz Moieties in Influencing Reaction Intermediates

The Xanthen-9-yl and Cbz (benzyloxycarbonyl) groups are bulky, sterically hindering moieties that serve as protecting groups in organic synthesis. total-synthesis.comyoutube.com Their primary role in a biochemical context would be to prevent the enzymatic modification of the glutamine to which they are attached.

Cbz (Benzyloxycarbonyl) Group: This group protects the α-amine of the D-glutamine. total-synthesis.com It is a carbamate (B1207046), which is generally stable and prevents the amine from acting as a nucleophile or a base. total-synthesis.comorganic-chemistry.org An enzyme would first need a specific hydrolase or hydrogenase activity to cleave the Cbz group, a process that can be achieved enzymatically by some microorganisms. researchgate.net The presence of the Cbz group would prevent reactions such as transamination.

Xanthen-9-yl Group: This group protects the side-chain amide of the glutamine. Its large, rigid, and hydrophobic structure would sterically block the approach of any enzyme, such as glutaminase, that would typically hydrolyze the amide bond. This group would dominate the interaction with a potential binding pocket, likely favoring hydrophobic interactions.

These groups would significantly influence the stability and conformation of any potential reaction intermediates by sterically and electronically shielding the reactive centers of the glutamine molecule.

Structural Basis for Enzyme Specificity and Efficiency towards the Modified Substrate

Enzyme specificity is determined by the precise three-dimensional arrangement of amino acids in the active site. nih.govlsu.edu For an enzyme to specifically and efficiently bind this compound, its active site would need to possess several key features:

A Large, Hydrophobic Pocket: To accommodate the bulky and nonpolar xanthen-9-yl and Cbz groups.

Stereospecificity for D-Amino Acids: The enzyme would need to be able to recognize the D-configuration of the glutamine residue, a trait that is less common than L-amino acid specificity. nih.gov

Appropriate Hydrogen Bonding Partners: To interact with the carbonyl and amide groups of the molecule that are not sterically hindered.

The efficiency of such an enzyme would depend on how well the transition state of the reaction is stabilized within the active site. researchgate.netnih.gov The bulky protecting groups could potentially hinder the optimal positioning of the substrate for catalysis, leading to low efficiency. The structural differences between enzymes that act on similar substrates, such as the variation in substrate-binding loops, often account for differences in specificity. researchgate.net

Molecular Dynamics Simulations and Computational Enzymology of Compound-Enzyme Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net In the context of this compound, MD simulations could provide valuable insights into its interaction with a potential enzyme target, even in the absence of experimental structures. nih.govmdpi.com

By building a computational model of the compound docked into a hypothetical or known enzyme active site, MD simulations could be used to:

Predict Binding Modes: Determine the most stable and likely orientations of the compound within the enzyme's binding pocket. nih.gov

Analyze Conformational Changes: Observe how the enzyme's structure changes upon binding of the compound, which is crucial for understanding allosteric modulation. nih.govnih.gov

Identify Key Interactions: Pinpoint the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or salt bridges with the ligand, guiding site-directed mutagenesis studies to validate the model.

Simulate Catalytic Steps: Using combined quantum mechanics/molecular mechanics (QM/MM) methods, researchers can model the electronic rearrangements that occur during an enzymatic reaction, helping to elucidate the catalytic mechanism and the structure of transition states. researchgate.net

For example, a simulation could track the stability of the compound in the active site and calculate the binding free energy, providing a quantitative measure of the affinity of the interaction.

Illustrative Data Table for MD Simulation Parameters (Hypothetical)

ParameterValueDescription
SystemEnzyme-Ligand Complex in WaterThe simulated system includes the enzyme, the ligand, and solvent.
Force FieldAMBER, CHARMM, or GROMOSA set of parameters to describe the potential energy of the system.
Simulation Time100 nsThe duration of the simulation.
Temperature300 KThe temperature at which the simulation is run.
Pressure1 atmThe pressure at which the simulation is run.

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Ligand Docking and Binding Site Analysis

There is no published research detailing the ligand docking and binding site analysis of this compound with any protein or enzyme. The primary role of this compound is as a building block in solid-phase peptide synthesis. nih.govpeptide.com In this context, the bulky N-Cbz and xanthenyl groups serve to protect the reactive functionalities of the D-glutamine molecule.

The N-Cbz (carbobenzyloxy) group is a well-established protecting group for the α-amino group of amino acids. organic-chemistry.org Its purpose is to prevent the amino group from participating in undesired reactions during the formation of peptide bonds. organic-chemistry.org

Given that this molecule is an intermediate in chemical synthesis, it is not expected to be a ligand for biological receptors or enzymes in its protected form. Therefore, studies to determine its binding affinity, specific interactions with amino acid residues in a binding pocket, or its inhibitory constant (K_i) have not been conducted.

Conformational Changes Induced by this compound Binding

In the absence of any evidence of this compound binding to a biological target, there is no information available regarding conformational changes induced by this compound. Studies on glutamine-metabolizing enzymes, such as glutamine synthetase, have shown that the binding of substrates and inhibitors can induce significant conformational changes in the enzyme's active site. acs.org For instance, the binding of glutamate and ATP to glutamine synthetase causes loop movements that create a more closed and catalytically competent form of the enzyme. peptide.comacs.org

However, these investigations have been performed with the natural substrate, glutamine, or its close analogs. The large, hydrophobic N-Cbz and xanthenyl protecting groups present on this compound would sterically hinder its entry and proper orientation within the active site of enzymes like glutamine synthetase, making it an unsuitable candidate for such studies. The function of this compound is fulfilled in a synthetic, non-biological environment.

Application of N Cbz N5 Xanthen 9 Yl D Glutamine As a Molecular Probe in Biological Research

Use in Assaying Enzyme Activity in Complex Biological Samples

The enzymatic conversion of glutamine to glutamate (B1630785) is a critical reaction in cellular metabolism, primarily catalyzed by glutaminases. Monitoring the activity of these enzymes in complex biological samples, such as cell lysates and tissue homogenates, is crucial for understanding their role in both normal physiology and disease states. While various methods exist for assaying glutaminase (B10826351) activity, the use of specific glutamine analogs can offer advantages in terms of specificity and sensitivity.

In this context, N-Cbz-N5-xanthen-9-yl-D-glutamine can serve as a substrate or inhibitor in specialized enzyme assays. The presence of the Cbz and xanthenyl protecting groups can influence its interaction with the active site of glutaminases, potentially allowing for the study of specific isoforms or mutants. Assays can be designed to measure the rate of its hydrolysis, either directly through the detection of product formation or indirectly through coupled enzymatic reactions that produce a measurable signal, such as a change in absorbance or fluorescence.

Assay PrincipleDetection MethodSample Type
Coupled Enzyme AssayColorimetric/FluorometricCell lysates, Tissue homogenates
Direct Product DetectionHPLC, Mass SpectrometryPurified enzyme, Cell lysates

Development of Fluorescent or Chromogenic Derivatives for High-Throughput Screening Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries for their effects on a specific biological target. The development of fluorescent or chromogenic probes is essential for HTS, as they provide a readily detectable signal that can be automated.

The xanthen-9-yl group of this compound is a key feature that can be exploited for the development of such probes. The xanthene moiety is itself a fluorophore, and its fluorescence properties can be modulated by enzymatic activity. For instance, cleavage of the glutamine side chain by a glutaminase could lead to a change in the fluorescence emission of the xanthene group. Alternatively, the xanthene ring can be further modified with other fluorophores or chromophores to create novel probes with optimized spectral properties for HTS applications. These derivatives would enable the rapid identification of glutaminase inhibitors from large chemical libraries.

Probing Glutamine Metabolic Pathways and Fluxes in Cellular Systems

Glutamine is a central metabolite involved in a multitude of cellular processes, including energy production, nucleotide synthesis, and redox balance. nih.gov Cancer cells, in particular, often exhibit a strong dependence on glutamine, a phenomenon termed "glutamine addiction." embopress.org Understanding the intricate network of glutamine metabolic pathways is therefore of significant interest.

Isotopically labeled analogs of glutamine are powerful tools for tracing its metabolic fate within cells. While direct tracing studies using this compound are not extensively documented in publicly available literature, the principle of using protected amino acids to probe metabolic pathways is well-established. By analogy, if this compound can be taken up by cells and the protecting groups are metabolically cleaved, the resulting D-glutamine could potentially enter various metabolic pathways. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy could then be used to track the incorporation of the labeled glutamine into downstream metabolites, providing insights into glutamine flux.

The entry of glutamine and its analogs into cells is mediated by a variety of amino acid transporters, such as ASCT2 (SLC1A5). uky.edu The bulky Cbz and xanthen-9-yl groups of this compound would likely influence its interaction with these transporters. Studying the uptake of this compound can therefore provide valuable information about the substrate specificity and transport mechanisms of different glutamine transporters. Competitive uptake assays with known transporter substrates and inhibitors can elucidate the specific transporters involved in its cellular entry. Furthermore, fluorescently labeling the xanthene moiety would allow for the visualization of its subcellular distribution using microscopy techniques, revealing where the compound accumulates within the cell.

Structural Biology Applications

Understanding the three-dimensional structure of enzymes is fundamental to deciphering their mechanism of action and for the rational design of inhibitors. X-ray crystallography is a powerful technique for determining high-resolution protein structures.

NMR Spectroscopy for Ligand-Protein Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the details of molecular interactions at an atomic level. In the context of ligand-protein interactions, NMR can provide information on the binding interface, conformational changes, and binding affinities. The use of a specifically designed molecular probe like this compound could offer several advantages in these studies.

The principle behind using a molecular probe in NMR is to introduce a molecule with specific NMR-active nuclei that can report on its local environment upon binding to a target protein. Changes in the chemical shifts of the probe's atoms or the protein's atoms upon complex formation can be used to map the binding site.

Hypothetical Application in NMR:

In a hypothetical scenario, this compound could be used to probe the glutamine-binding site of an enzyme. The xanthenyl group, being a bulky and rigid moiety, would likely generate significant changes in the chemical shifts of nearby amino acid residues in the protein upon binding. By comparing the NMR spectra of the protein in the presence and absence of the probe, researchers could identify the residues at the binding interface.

NMR Parameter Information Gained Hypothetical Observation with this compound
Chemical Shift Perturbation (CSP)Identifies residues at the binding interface and allosteric sites.Significant shifts in the resonances of amino acids in the glutamine binding pocket upon addition of the probe.
Saturation Transfer Difference (STD) NMRIdentifies which parts of the ligand are in close contact with the protein.Protons on the xanthenyl and Cbz groups show strong STD signals, indicating their proximity to the protein surface.
Nuclear Overhauser Effect (NOE)Provides distance constraints between ligand and protein atoms.Intermolecular NOEs observed between the xanthenyl protons of the probe and specific protons of the protein's binding pocket.

Cryo-Electron Microscopy (Cryo-EM) for Large Enzyme Complexes

Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of large and dynamic macromolecular complexes. In Cryo-EM, a sample is rapidly frozen in a thin layer of vitreous ice, and its images are captured using an electron microscope. Computational averaging of thousands of particle images allows for the reconstruction of a 3D model of the molecule.

The use of molecular probes in Cryo-EM can be beneficial for several reasons, including stabilizing a particular conformation of a complex, identifying the location of a specific subunit or binding site, and providing additional density to aid in image alignment.

Potential Role in Cryo-EM:

The significant size and rigidity of the xanthenyl group in this compound could make it a useful tool in Cryo-EM studies of large enzyme complexes that bind glutamine or its analogs.

Hypothetical Application in Cryo-EM:

Consider a large, multi-subunit enzyme complex where the identification of the glutamine-binding subunit is challenging. By incubating the complex with this compound, the additional electron density from the bulky xanthenyl group could act as a fiducial marker. This would allow for the unambiguous localization of the glutamine-binding site within the 3D reconstruction of the enzyme complex. Furthermore, the binding of this probe might lock the enzyme in a specific conformational state, reducing heterogeneity in the sample and leading to a higher-resolution structure.

Cryo-EM Application Advantage of Using this compound Expected Outcome
Binding Site Localization The high electron density of the xanthenyl group acts as a clear marker.Unambiguous identification of the glutamine-binding pocket in the 3D map of the enzyme complex.
Conformational Stabilization The bulky probe may lock the enzyme in a single, stable conformation.Reduced sample heterogeneity, leading to improved image alignment and higher resolution of the final structure.
Facilitating Particle Alignment The distinct shape of the bound probe can serve as an additional feature for computational image alignment.More accurate 3D reconstruction of the enzyme-probe complex.

Derivatization and Analog Development of N Cbz N5 Xanthen 9 Yl D Glutamine

Chemical Modifications for Enhanced Selectivity and Potency Towards Target Enzymes

The development of derivatives of N-Cbz-N5-xanthen-9-yl-D-glutamine with improved selectivity and potency would likely target enzymes that utilize glutamine as a substrate. Key enzymes in this class include glutaminase (B10826351) and various glutamine-dependent synthetases and transferases. Modifications would aim to exploit differences in the active site geometries and electronic environments of these enzymes.

Potential modifications could include:

Alterations to the Xanthene Moiety: The bulky xanthene group on the side-chain amide provides a key interaction point. Systematic modifications, such as the introduction of electron-donating or electron-withdrawing groups at various positions on the xanthene rings, could fine-tune interactions within an enzyme's active site. For instance, the addition of hydroxyl or methoxy (B1213986) groups could introduce new hydrogen bonding opportunities, potentially increasing affinity and selectivity for a target enzyme.

Modification of the Cbz Protecting Group: The N-terminal carbobenzyloxy (Cbz) group is crucial for the molecule's stability and interactions. Replacing the Cbz group with other protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), could alter the compound's conformational flexibility and lipophilicity, thereby influencing its interaction with target enzymes.

Stereochemical Variations: While the parent compound is the D-glutamine derivative, the synthesis and evaluation of the corresponding L-glutamine enantiomer would be a critical step. Enzymes are highly stereospecific, and one enantiomer may exhibit significantly higher potency and selectivity than the other.

A hypothetical structure-activity relationship (SAR) study could explore these modifications, as detailed in the table below.

Modification Site Proposed Modification Anticipated Effect on Bioactivity
Xanthene RingIntroduction of -OH, -OCH3, -Cl, -FModulation of electronic properties and hydrogen bonding potential to enhance enzyme-inhibitor interactions.
N-terminusReplacement of Cbz with Fmoc or BocAlteration of lipophilicity and conformational freedom, potentially improving cell permeability and target engagement.
StereocenterSynthesis of the L-glutamine enantiomerLikely to exhibit different and potentially higher potency due to enzymatic stereospecificity.

Introduction of Reporter Tags for Imaging and Detection Studies

To facilitate the study of this compound in biological systems, the introduction of reporter tags would be essential. These tags would enable its visualization and quantification in cellular and in vivo imaging studies.

Commonly employed reporter tags include:

Fluorescent Dyes: Conjugation of a fluorescent dye, such as fluorescein, rhodamine, or a cyanine (B1664457) dye, would allow for the tracking of the compound's distribution and localization within cells using fluorescence microscopy. The point of attachment would need to be carefully chosen to minimize disruption of the compound's biological activity. A common strategy involves linking the dye to a non-critical position, such as the xanthene ring, via a flexible linker.

Biotinylation: The introduction of a biotin (B1667282) tag would enable detection and purification using streptavidin-based affinity methods. This would be valuable for identifying the protein targets of this compound through pull-down assays followed by mass spectrometry.

Radiolabeling: For in vivo imaging techniques like Positron Emission Tomography (PET), the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), would be necessary. This could potentially be achieved by synthesizing a derivative of the xanthene or Cbz group that can be readily radiolabeled.

The table below outlines potential strategies for incorporating reporter tags.

Reporter Tag Type Example Tag Attachment Strategy Application
Fluorescent DyeFluorescein isothiocyanate (FITC)Amide bond formation with a linker attached to the xanthene moiety.Cellular imaging and localization studies.
Affinity TagBiotinConjugation to a functionalized linker on the N-terminal protecting group.Protein target identification and pull-down assays.
RadionuclideFluorine-18 (¹⁸F)Synthesis of a fluoro-pegylated derivative of the Cbz group.In vivo PET imaging to study biodistribution.

Synthesis of this compound Analogs with Altered Steric or Electronic Properties

The synthesis of analogs with systematically altered steric and electronic properties is a cornerstone of medicinal chemistry, aimed at optimizing a compound's pharmacological profile.

Steric Modifications: The size and shape of the xanthene group could be modified to probe the spatial constraints of the enzyme's binding pocket. Replacing the xanthene with smaller or larger aromatic systems, such as naphthalene (B1677914) or anthracene, could reveal the optimal steric requirements for high-affinity binding.

Electronic Modifications: As mentioned in section 5.1, the introduction of substituents with different electronic properties onto the aromatic rings of the xanthene or Cbz groups can significantly impact binding affinity. For example, an electron-withdrawing group like a nitro group would decrease the electron density of the aromatic system, potentially altering pi-stacking interactions with aromatic amino acid residues in the enzyme's active site.

The following table summarizes potential analog designs with altered properties.

Analog Design Strategy Specific Modification Expected Change in Property Rationale
Steric HindranceReplacement of xanthene with a phenyl group.Reduced steric bulk.To assess the importance of the bulky xanthene for activity.
Steric HindranceReplacement of xanthene with a dibenzofuran (B1670420) moiety.Altered three-dimensional shape.To explore different spatial arrangements within the binding site.
Electronic PropertiesIntroduction of a nitro group on the xanthene ring.Increased electron-withdrawing character.To probe the role of electronic interactions in binding.
Electronic PropertiesIntroduction of an amino group on the Cbz phenyl ring.Increased electron-donating character.To investigate the impact of N-terminal electronics on activity.

Future Directions and Emerging Research Avenues

Exploration of N-Cbz-N5-xanthen-9-yl-D-glutamine in Novel Enzymatic Systems

The unique structural characteristics of this compound, specifically its protective groups, make it an intriguing substrate for investigation within novel enzymatic systems. The benzyloxycarbonyl (Cbz) and xanthenyl protecting groups are instrumental in peptide synthesis to prevent unwanted side reactions. biosynth.com The stability of the xanthenyl group, in particular, is well-documented in the context of Fmoc solid-phase peptide synthesis. nih.gov

Future research will likely focus on enzymes that can selectively recognize and cleave these protecting groups under specific conditions. For instance, studies have explored the enzymatic removal of amine protecting groups in peptide synthesis, suggesting a potential for biocatalytic approaches. nih.gov Investigating the interaction of this compound with specific enzymes, such as tailored hydrolases or proteases, could reveal novel catalytic activities. This exploration may lead to greener and more efficient methods for deprotection in synthetic chemistry.

Furthermore, the D-configuration of the glutamine residue presents another layer of specificity to be explored. Enzymes such as D-amino acid oxidases could be investigated for their ability to act on this stereoisomer, potentially leading to the development of novel enzymatic assays or biocatalytic transformations. The study of glutamine synthetase, a key enzyme in nitrogen metabolism, could also provide insights into how such a modified glutamine derivative might interact with active sites and allosteric domains, even if only as an inhibitor. nih.gov

Research FocusPotential Enzyme ClassRationale
Selective DeprotectionHydrolases, ProteasesExploration of biocatalytic removal of Cbz and xanthenyl groups for greener synthesis.
Stereospecific ReactionsD-amino acid oxidasesInvestigation of enzymatic activity on the D-glutamine core.
Enzyme Inhibition StudiesGlutamine SynthetaseUnderstanding the interaction of a protected glutamine analog with key metabolic enzymes.

Integration into Multi-Omics Research for Comprehensive Metabolic Profiling

The integration of this compound into multi-omics research pipelines offers a powerful approach to understanding its metabolic fate and impact on cellular systems. Glutamine is a critical nutrient for rapidly proliferating cells, and its metabolism is often dysregulated in diseases like cancer. mdpi.commdpi.com Multi-omics analyses have been pivotal in revealing the addiction of certain cancers to glutamine and their susceptibility to therapies targeting glutamine metabolism. nih.gov

By introducing this compound into cell cultures or model organisms, researchers can employ a suite of -omics technologies to gain a holistic view of its effects. Metabolomic profiling, for instance, can identify the downstream metabolites of this compound, revealing how the protective groups are processed and whether the D-glutamine core enters specific metabolic pathways. researchgate.netnih.gov This can be coupled with transcriptomics and proteomics to understand how the compound influences gene and protein expression related to glutamine transport and metabolism.

This comprehensive approach can elucidate the compound's mechanism of action, identify potential off-target effects, and uncover novel biomarkers associated with its metabolic footprint. Such studies are crucial for evaluating the potential of this compound as a probe for studying glutamine metabolism or as a therapeutic agent.

Omics ApproachKey Questions to AddressPotential Insights
MetabolomicsWhat are the metabolic fates of the Cbz and xanthenyl groups? Does the D-glutamine core enter metabolic pathways?Identification of novel metabolic pathways and biomarkers.
TranscriptomicsHow does the compound alter the expression of genes involved in glutamine transport and metabolism?Understanding the cellular response at the genetic level.
ProteomicsWhat are the changes in protein expression profiles in response to the compound?Elucidation of mechanism of action and potential off-target effects.

Advanced Bioanalytical Methodologies for Detection and Quantification in Research Matrices

The development of sensitive and specific bioanalytical methods is paramount for the accurate detection and quantification of this compound and its metabolites in complex biological matrices. The unique chemical structure of this compound, with its bulky and hydrophobic protecting groups, necessitates tailored analytical approaches.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful technique for the quantification of amino acids and their derivatives. nih.govthermofisher.com Future research will focus on optimizing LC-MS/MS methods for this compound. This includes the development of specific sample preparation techniques to efficiently extract the compound from various matrices such as plasma, cell lysates, and tissue homogenates. Furthermore, the selection of appropriate chromatographic columns and mobile phases will be crucial to achieve optimal separation from endogenous interferences.

In addition to LC-MS, other advanced analytical techniques could be explored. For instance, capillary electrophoresis (CE) offers high separation efficiency and could be a valuable tool for analyzing this compound. The development of novel biosensors, potentially based on enzymatic reactions or specific binding events, could also provide rapid and high-throughput methods for its detection. acs.orgresearchgate.net These advanced bioanalytical methodologies will be essential for pharmacokinetic studies, cellular uptake assays, and metabolic profiling, thereby underpinning future research into the biological activities of this compound.

Analytical TechniqueMethodological FocusApplication
LC-MS/MSOptimization of sample extraction, chromatographic separation, and mass spectrometric detection.Pharmacokinetic studies, metabolic profiling, and quantification in biological matrices.
Capillary ElectrophoresisDevelopment of separation methods for high-efficiency analysis.Orthogonal method for quantification and purity assessment.
BiosensorsDesign of enzyme- or affinity-based sensors for rapid detection.High-throughput screening and real-time monitoring of compound levels.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-Cbz-N5-xanthen-9-yl-D-glutamine with high purity?

  • Methodological Answer : Synthesis requires precise control of protecting groups. For example, the Cbz (carbobenzyloxy) group must remain intact during coupling reactions to avoid side products. Use anhydrous conditions and monitor reactions via TLC or HPLC. Post-synthesis purification via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) is critical. Characterization should include 1^1H NMR to confirm the absence of deprotected amines and LC-MS for molecular weight verification .

Q. How can researchers validate the structural integrity of this compound after synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Confirm stereochemistry (D-configuration) and xanthenyl group positioning via coupling constants in 1^1H NMR and 13^{13}C NMR chemical shifts.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+) and rule out impurities.
  • HPLC : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .

Q. What standard protocols are recommended for handling and storing this compound?

  • Methodological Answer : Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Cbz group. For experimental use, prepare fresh solutions in anhydrous DMSO or DMF to avoid moisture-induced degradation. Always conduct stability tests under intended experimental conditions (e.g., pH, temperature) using UV-Vis spectroscopy to track absorbance changes at 270 nm (xanthenyl chromophore) .

Advanced Research Questions

Q. How should researchers address conflicting data in enzyme inhibition assays involving this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength) or enzyme source variability. For glutamine synthetase inhibition studies:

  • Standardize Assays : Use a fixed enzyme concentration (e.g., 0.1 µM) and pre-incubate the compound with the enzyme for 10 minutes.
  • Control for Solvent Effects : Ensure DMSO concentrations ≤1% (v/v).
  • Cross-Validate : Compare results with orthogonal methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding kinetics .

Q. What strategies can resolve unexpected byproducts during hydrolysis of the xanthenyl group?

  • Methodological Answer : Hydrolysis under acidic conditions (e.g., 6N HCl) may generate γ-esters or chloroalkyl amines, as seen in polyglutamine derivatives . Mitigate this by:

  • Optimizing Reaction Time/Temperature : Use mild conditions (e.g., 4N HCl, 25°C for 2 hours) and monitor via LC-MS.
  • Post-Hydrolysis Purification : Apply ion-exchange chromatography to separate charged byproducts.
  • Characterize Byproducts : Use 1^1H NMR and IR spectroscopy to identify unexpected esters or amines.

Q. How can researchers design experiments to probe the compound’s role in cellular nitrogen metabolism?

  • Methodological Answer :

  • Isotopic Labeling : Incorporate 15^{15}N into the glutamine moiety to track nitrogen assimilation via LC-MS/MS.
  • Gene Knockdown Models : Use siRNA targeting glutamine synthetase (GS) in cell lines to assess the compound’s compensatory effects on ammonia levels.
  • Metabolomic Profiling : Pair with UPLC-QTOF-MS to quantify downstream metabolites (e.g., glutamate, α-ketoglutarate) under varying compound concentrations .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC50_{50} values across studies?

  • Methodological Answer :

  • Assay Heterogeneity : Differences in enzyme isoforms (e.g., human vs. bacterial GS) or substrate concentrations (ATP/glutamate) can alter IC50_{50}. Perform dose-response curves under standardized conditions.
  • Statistical Validation : Use nonlinear regression (e.g., GraphPad Prism) with ≥3 replicates to calculate 95% confidence intervals.
  • Meta-Analysis : Compare data from peer-reviewed studies (avoiding non-academic sources like BenchChem) and highlight methodological variables in a summary table .

Experimental Design Guidelines

Q. What are critical parameters for reproducibility in kinetic studies with this compound?

  • Methodological Answer :

  • Precision in Compound Preparation : Use gravimetric measurements (±0.1 mg accuracy) for stock solutions.
  • Temperature Control : Maintain reactions at 37°C (±0.5°C) using a thermostated cuvette holder.
  • Data Reporting : Follow Beilstein Journal guidelines: include raw data (e.g., absorbance vs. time curves) in supplementary files and specify instrument models (e.g., SpectraMax M5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.